molecular formula C13H12N2O2S B2685645 4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol CAS No. 461430-58-0

4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol

Cat. No.: B2685645
CAS No.: 461430-58-0
M. Wt: 260.31
InChI Key: XRRYPDKGJVGEJL-UHFFFAOYSA-N
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Description

4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a sulfanyl group, and a butynol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative. The sulfanyl group is then introduced via a nucleophilic substitution reaction, followed by the addition of the butynol moiety through an alkylation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like microwave-assisted synthesis could be employed to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol involves its interaction with molecular targets through its functional groups. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the sulfanyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. The butynol moiety can enhance the compound’s solubility and facilitate its transport within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol is unique due to its combination of an oxadiazole ring, a sulfanyl group, and a butynol moiety. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

4-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]but-2-yn-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-10-4-6-11(7-5-10)12-14-15-13(17-12)18-9-3-2-8-16/h4-7,16H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRYPDKGJVGEJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)SCC#CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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